molecular formula C15H22BNO6 B1397836 Methyl 2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate CAS No. 1220423-76-6

Methyl 2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

Cat. No. B1397836
M. Wt: 323.15 g/mol
InChI Key: LZPSPDLQYQDWIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

MDMN is a boric acid ester intermediate. Studies have synthesized and analyzed the structures of related compounds through a series of reactions, including substitution reactions. The structures are confirmed by various spectroscopic methods such as FTIR, 1H and 13C NMR, and mass spectrometry.


Molecular Structure Analysis

Single crystals are measured by X-ray diffraction for crystallographic and conformational analyses. Additionally, molecular structures are calculated using density functional theory (DFT), compared with X-ray diffraction values, to confirm the consistency between the computed and actual structures. Investigations also explore the molecular electrostatic potential and frontier molecular orbitals through DFT, revealing some physicochemical properties of these compounds.


Chemical Reactions Analysis

Compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl moiety have been explored for their potential in sensing and detection applications. A study on organic thin-film fluorescence probes, which are important in explosive detection, particularly peroxide-based explosives, utilized boron ester or acid for hydrogen peroxide detection due to their reactive activity.


Physical And Chemical Properties Analysis

The empirical formula of MDMN is C12H18BNO3 . It has a molecular weight of 235.09 g/mol . The compound is solid in form .

Scientific Research Applications

Synthesis of Novel Copolymers

  • Summary of Application: This compound is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .

Combinatorial Chemistry

  • Summary of Application: Compounds similar to “Methyl 2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate” are used as bifunctional building blocks in combinatorial chemistry .

Synthesis of Benzothiadiazole-based Copolymers

  • Summary of Application: This compound is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .

Combinatorial Chemistry

  • Summary of Application: Compounds similar to “Methyl 2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate” are used as bifunctional building blocks in combinatorial chemistry .

Safety And Hazards

MDMN is for research use only and not for human or veterinary use. It is classified as a combustible solid . The flash point is not applicable .

properties

IUPAC Name

methyl 2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO6/c1-14(2)15(3,4)23-16(22-14)10-8-9(13(18)21-7)11(19-5)17-12(10)20-6/h8H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPSPDLQYQDWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate
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Methyl 2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate
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Methyl 2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate
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Methyl 2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate
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Methyl 2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate
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Methyl 2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

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